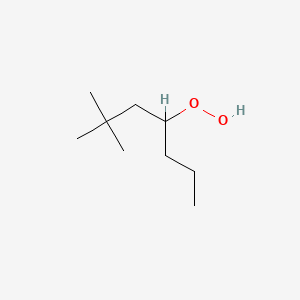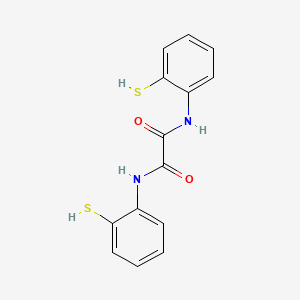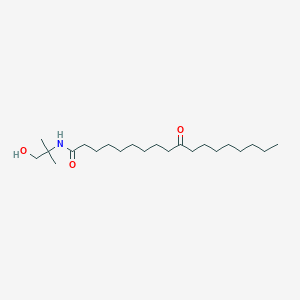
N-Acetyl-L-phenylalanylglycylglycyl-L-alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-L-phenylalanylglycylglycyl-L-alanine is a synthetic peptide composed of four amino acids: N-acetyl-L-phenylalanine, glycine, glycine, and L-alanine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-phenylalanylglycylglycyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, L-alanine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, glycine, is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Repetition: Steps 2 and 3 are repeated for the addition of the second glycine and N-acetyl-L-phenylalanine.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. The process is optimized for efficiency, cost-effectiveness, and scalability.
化学反应分析
Types of Reactions
N-Acetyl-L-phenylalanylglycylglycyl-L-alanine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.
Oxidation: Oxidative modifications can occur at specific amino acid residues, such as the phenyl ring of N-acetyl-L-phenylalanine.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or enzymatic digestion.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as carbodiimides and succinimides are used for introducing new functional groups.
Major Products Formed
Hydrolysis: Produces individual amino acids or smaller peptide fragments.
Oxidation: Results in oxidized derivatives of the peptide.
Substitution: Yields modified peptides with altered functional groups.
科学研究应用
N-Acetyl-L-phenylalanylglycylglycyl-L-alanine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
作用机制
The mechanism of action of N-Acetyl-L-phenylalanylglycylglycyl-L-alanine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The peptide’s structure allows it to bind to specific molecular targets, modulating their activity and leading to desired biological effects.
相似化合物的比较
Similar Compounds
N-Acetyl-L-phenylalanine: A simpler analog with similar structural features.
N-Acetyl-L-alanine: Another acetylated amino acid with different properties.
N-Acetylglycine: A related compound with a single glycine residue.
Uniqueness
N-Acetyl-L-phenylalanylglycylglycyl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its combination of hydrophobic and hydrophilic residues allows for versatile interactions in various environments, making it valuable for diverse applications.
属性
CAS 编号 |
827611-74-5 |
|---|---|
分子式 |
C18H24N4O6 |
分子量 |
392.4 g/mol |
IUPAC 名称 |
(2S)-2-[[2-[[2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C18H24N4O6/c1-11(18(27)28)21-16(25)10-19-15(24)9-20-17(26)14(22-12(2)23)8-13-6-4-3-5-7-13/h3-7,11,14H,8-10H2,1-2H3,(H,19,24)(H,20,26)(H,21,25)(H,22,23)(H,27,28)/t11-,14-/m0/s1 |
InChI 键 |
DUZUUIUBPGJPOU-FZMZJTMJSA-N |
手性 SMILES |
C[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C |
规范 SMILES |
CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(4R)-4-[(4-methoxyphenoxy)methyl]-5-phenyl-3,4-dihydro-2H-pyran](/img/structure/B14210605.png)

![({2-[4-(2-Methylpropyl)phenyl]propanoyl}oxy)(triphenyl)stannane](/img/structure/B14210617.png)





![9-Ethyl-3-(2-{4-[2-(pyridin-4-YL)ethenyl]phenyl}ethenyl)-9H-carbazole](/img/structure/B14210664.png)

![Thiourea, [4-(pentyloxy)-3-(trifluoromethyl)phenyl]-](/img/structure/B14210673.png)
